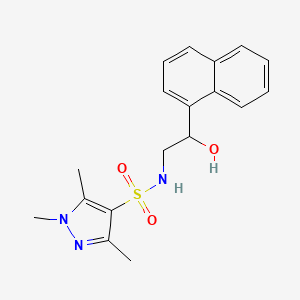

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

BenchChem offers high-quality N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12-18(13(2)21(3)20-12)25(23,24)19-11-17(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,17,19,22H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPEKLHRZYNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring and a sulfonamide group, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the following key steps:

- Formation of Hydroxyethyl Intermediate : The reaction of naphthalene derivatives with ethylene oxide to produce the hydroxyethyl moiety.

- Sulfonamide Formation : Coupling the hydroxyethyl intermediate with sulfonyl chlorides under basic conditions to yield the final product.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, affecting physiological processes such as acid-base balance and fluid secretion.

- Cell Signaling Modulation : The pyrazole moiety may influence pathways related to inflammation and cancer progression by modulating cytokine release and cell proliferation.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- U937 Cell Line : Compounds were tested using the CellTiter-Glo Luminescent assay, revealing half-maximal inhibitory concentrations (IC50) that indicate moderate efficacy against these cells without significant cytotoxicity .

Anti-inflammatory Properties

Research has shown that compounds similar to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide possess anti-inflammatory properties:

- Cytokine Inhibition : Studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, including:

- Anticancer Activity : A series of pyrazole derivatives were synthesized and screened for their anticancer properties. Some showed promising results against breast cancer cell lines with IC50 values in the micromolar range .

- Antimicrobial Activity : Compounds were evaluated for their antimicrobial properties against various bacterial strains. Results indicated significant inhibition comparable to standard antibiotics .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of these compounds, showing favorable absorption and distribution profiles.

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Antiproliferative | TBD | Moderate activity against U937 cells |

| Pyrazole Derivative A | Anti-inflammatory | 10 | 85% TNF-α inhibition |

| Pyrazole Derivative B | Antimicrobial | 40 | Effective against E. coli |

Preparation Methods

Three-Component Coupling Approach

Source proposes a one-pot method using β-naphthol, benzaldehyde derivatives, and ethylenediamine in ethanol under reflux. While originally applied to benzamide derivatives, this strategy could adapt to synthesize the hydroxyethylamine sidechain via Mannich-type reactions.

Yield Optimization Strategies

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Sulfonyl Chloride Purity | <70% purity reduces yield | Pre-purify via distillation |

| Amine Hydroscopicity | Moisture lowers reactivity | Store amines over molecular sieves |

| Column Chromatography | Poor solvent selection | Optimize ethyl acetate:hexane ratio (1:3 → 1:1) |

Scalability and Industrial Considerations

Pilot-scale production (batch size >1 kg) necessitates:

- Continuous Flow Reactors : For exothermic sulfonylation steps to enhance thermal control

- Crystallization over Chromatography : Replace column purification with ethanol/water recrystallization to reduce costs

Challenges and Limitations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

- Methodology : Multi-step synthesis typically involves coupling the naphthalene-hydroxyl-ethyl moiety with the sulfonamide-pyrazole core. Key steps include nucleophilic substitution for sulfonamide formation and condensation reactions. Reaction temperature (optimized between 60–80°C) and pH control (neutral to slightly basic) are critical to avoid side products like hydrolyzed intermediates. Purification via column chromatography with gradient elution (hexane:ethyl acetate) is recommended for high purity (>95%) .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodology :

- Spectroscopy : H NMR (confirm hydroxyethyl proton at δ 4.2–4.5 ppm and naphthalene aromatic protons at δ 7.3–8.5 ppm) .

- Mass Spectrometry : HRMS to verify molecular ion peak (expected m/z ~440–450 for [M+H]) .

- X-ray Crystallography : Resolve stereochemistry of the hydroxyethyl group if crystallization is feasible .

Q. What in vitro models are appropriate for initial bioactivity screening?

- Methodology :

- Antimicrobial Activity : Use standardized broth microdilution assays (e.g., against S. aureus and E. coli) with MIC (minimum inhibitory concentration) determination .

- Anti-inflammatory Potential : Evaluate COX-2 inhibition via ELISA or fluorometric assays .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on transition states of sulfonamide bond formation. Software like Gaussian or ORCA is recommended .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Machine Learning : Train models on similar pyrazole-sulfonamide systems to predict optimal reaction conditions (e.g., catalyst selection) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay protocols, solvent polarity) .

- Dose-Response Reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to rule out non-linear effects .

- Structural Analog Comparison : Benchmark against compounds like N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to isolate functional group contributions .

Q. What experimental strategies elucidate the role of the hydroxyethyl group in target binding?

- Methodology :

- Isosteric Replacement : Synthesize analogs replacing the hydroxyl group with fluorine or methyl to assess hydrogen bonding necessity .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm enthalpy-driven interactions .

Q. How can reaction intermediates be identified and stabilized for mechanistic studies?

- Methodology :

- Trapping Techniques : Add scavengers like TEMPO to stabilize radical intermediates during sulfonamide formation .

- In Situ Spectroscopy : Use FT-IR or Raman to monitor real-time changes in functional groups (e.g., S=O stretching at 1150–1200 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.